PYCR1 Inhibition: A Moderate Affinity Biochemical Profile Distinct from Optimized Inhibitors
In a direct biochemical assay, 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine exhibited an IC50 of 16,000 nM (16 µM) against human pyrroline-5-carboxylate reductase 1 (PYCR1) [1]. This places its activity between the more potent, optimized inhibitor PYCR1-IN-1 (IC50 = 8.8 µM) and a weaker reference compound with an IC50 of 55,000 nM (55 µM) [2]. The compound's moderate affinity provides a distinct starting point for SAR exploration compared to both more potent and less active analogs.
| Evidence Dimension | Inhibition of human PYCR1 enzyme |
|---|---|
| Target Compound Data | IC50 = 16,000 nM (16 µM) |
| Comparator Or Baseline | PYCR1-IN-1 (IC50 = 8,800 nM); Compound BDBM50522072 (IC50 = 55,000 nM) |
| Quantified Difference | 1.8-fold less potent than PYCR1-IN-1; 3.4-fold more potent than compound BDBM50522072 |
| Conditions | Inhibition of 6x-His-tagged and SUMO tagged human PYCR1 expressed in E. coli BL21 (DE3) cells, assessed as reduction in NADH oxidation |
Why This Matters
This quantitative data provides a validated biological activity benchmark for procurement decisions, distinguishing this compound from both more potent but structurally distinct inhibitors and from less active analogs within the same target class.
- [1] BindingDB. (2021). BDBM50522058 (CHEMBL4470037). IC50: 1.60E+4 nM for human PYCR1. View Source
- [2] BindingDB. (n.d.). BDBM50522072 (CHEMBL4521734). IC50: 5.50E+4 nM for human PYCR1. View Source
